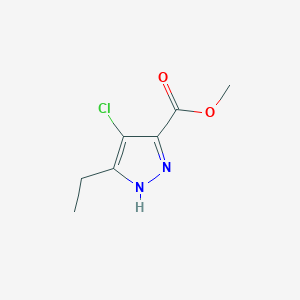
5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine
説明
5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine is a chemical compound with the CAS Number: 1215965-77-7 . It has a molecular weight of 205.3 and its IUPAC name is 5-methyl-6-(2-methyl-1-piperidinyl)-3-pyridinamine . It is usually in the form of an oil .
Molecular Structure Analysis
The InChI code for 5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine is 1S/C12H19N3/c1-9-7-11(13)8-14-12(9)15-6-4-3-5-10(15)2/h7-8,10H,3-6,13H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine is an oil at room temperature . Its molecular weight is 205.30 and its molecular formula is C12H19N3 .科学的研究の応用
Photocaging Groups for Nitriles
- Ruthenium Complexes : Research involving methyl substitution in ruthenium tris(2-pyridylmethyl)amine photocaging groups for nitriles has shown the influence of steric effects on ground state stability and photochemical reactivities. These findings have implications for the design of photoresponsive materials and light-activated drug delivery systems (Arora et al., 2016).
Coordination Chemistry
- Terpyridine Analogues : The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have been explored, highlighting their use in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Food Chemistry
- Heterocyclic Aromatic Amines : A study on the analysis of non-polar heterocyclic aromatic amines in beefburgers presented a new sample preparation procedure combining microwave-assisted solvent extraction and dispersive liquid-liquid microextraction, demonstrating the versatility of these compounds in analytical chemistry applications (Mesa et al., 2013).
Hydrodenitrogenation Studies
- Mechanistic Insights : Research on the hydrodenitrogenation of 2-methylpyridine and 2-methylpiperidine provided insights into the mechanisms of pyridine ring hydrogenation and piperidine ring opening, important for understanding the processing of nitrogen-containing compounds in chemical manufacturing (Egorova et al., 2002).
Transition Metal Complexes
- Novel Ligands and Complexes : The development of first-row transition metal complexes with a novel pentadentate amine/imine ligand containing a hexahydropyrimidine core illustrates the ongoing search for new catalytic materials and the potential for novel reactivity and selectivity profiles in catalysis (Schmidt et al., 2011).
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
特性
IUPAC Name |
5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-9-7-11(13)8-14-12(9)15-6-4-3-5-10(15)2/h7-8,10H,3-6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWRTRKQBZMFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC=C(C=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate](/img/structure/B1527239.png)





![N-[(2-aminophenyl)methyl]cyclohexanecarboxamide](/img/structure/B1527247.png)
![4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B1527248.png)

![[1-(Propan-2-yloxy)cyclohexyl]methanamine](/img/structure/B1527252.png)


![{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1527256.png)